molecular formula C16H13N3O4S B2454841 5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021024-01-0

5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2454841
CAS No.: 1021024-01-0
M. Wt: 343.36
InChI Key: LVGPBMCEYKHPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzyloxy group, a thiadiazole ring, and a pyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiadiazole ring, which can be synthesized from the reaction of thiosemicarbazide with acetic anhydride. The resulting thiadiazole intermediate is then coupled with a benzyloxy-substituted pyranone derivative under appropriate conditions, such as the presence of a base like triethylamine, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carbonyl group in the pyranone ring can be reduced to form a hydroxyl group.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include benzaldehyde derivatives from oxidation, hydroxyl-substituted pyranones from reduction, and various substituted thiadiazole derivatives from nucleophilic substitution.

Scientific Research Applications

5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the thiadiazole ring can interact with metal ions or other electron-rich sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide: shares similarities with other compounds containing thiadiazole or pyranone structures, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and development in multiple fields.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-5-phenylmethoxypyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-10-18-19-16(24-10)17-15(21)13-7-12(20)14(9-23-13)22-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGPBMCEYKHPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.